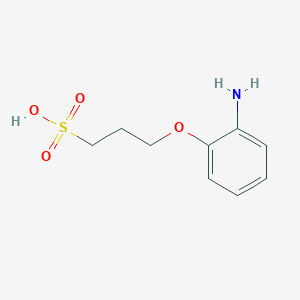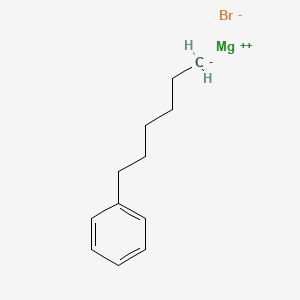![molecular formula C23H18S2 B12572706 10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene CAS No. 190841-60-2](/img/structure/B12572706.png)
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic compound characterized by its unique pentacyclic structure. This compound contains multiple fused rings and sulfur atoms, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. industrial synthesis would likely involve optimization of the laboratory-scale methods to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or sulfur atoms, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated derivatives.
Aplicaciones Científicas De Investigación
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, providing insights into the behavior of sulfur-containing pentacyclic compounds.
Biology: Research may explore the biological activity of the compound, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure could lead to the development of novel pharmaceuticals with specific therapeutic targets.
Industry: While not widely used industrially, the compound’s properties could be explored for specialized applications, such as in materials science or catalysis.
Mecanismo De Acción
The mechanism of action of 10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving pathways related to its sulfur-containing structure. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0{2,11}.0{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene : This compound contains oxygen and phosphorus atoms instead of sulfur, leading to different chemical properties and reactivity .
- 12lambda4,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12-oxide : This compound is an oxidized derivative of the original compound, with different reactivity and potential applications .
Uniqueness
10,16-dimethyl-12,14-dithiapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is unique due to its specific arrangement of sulfur atoms and fused rings, which confer distinct chemical and physical properties
Propiedades
Número CAS |
190841-60-2 |
|---|---|
Fórmula molecular |
C23H18S2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C23H18S2/c1-14-11-16-7-3-5-9-18(16)20-21-19-10-6-4-8-17(19)12-15(2)23(21)25-13-24-22(14)20/h3-12H,13H2,1-2H3 |
Clave InChI |
FZEJKYQFNJWSPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1SCSC4=C3C5=CC=CC=C5C=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)

![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)

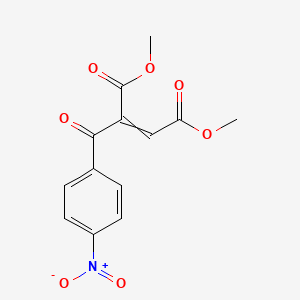
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)

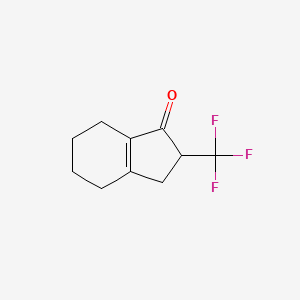
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
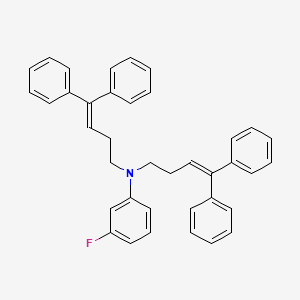
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)
